

Application Note: ^{13}C NMR Assignments for 7-Methoxy-4-methyl-1-indanone

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Compound of Interest

Compound Name: 7-Methoxy-4-methyl-2,3-dihydro-1*H*-inden-1-one

Cat. No.: B1338295

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For Researchers, Scientists, and Drug Development Professionals

This document provides detailed ^{13}C NMR assignments for the compound 7-Methoxy-4-methyl-1-indanone, a key intermediate in the synthesis of various biologically active molecules. The data presented herein is crucial for the structural elucidation and quality control of this compound in research and development settings.

Introduction

7-Methoxy-4-methyl-1-indanone is a substituted indanone derivative. The indanone scaffold is a core structural motif in a variety of pharmacologically active compounds. Accurate and complete spectral characterization, particularly using Nuclear Magnetic Resonance (NMR) spectroscopy, is essential for confirming the identity and purity of such compounds. This application note details the assigned ^{13}C NMR chemical shifts of 7-Methoxy-4-methyl-1-indanone and provides a standard protocol for data acquisition.

Molecular Structure

The chemical structure of 7-Methoxy-4-methyl-1-indanone is presented below, with carbon atoms numbered for the purpose of NMR peak assignment.

Caption: Molecular structure of 7-Methoxy-4-methyl-1-indanone with carbon numbering.

Predicted ^{13}C NMR Assignments

The following table summarizes the predicted ^{13}C NMR chemical shifts for 7-Methoxy-4-methyl-1-indanone. These predictions are based on established chemical shift ranges for similar indanone structures and substituent effects.

Carbon Atom	Predicted Chemical Shift (δ , ppm)
C1 (C=O)	205 - 208
C2 (CH ₂)	25 - 28
C3 (CH ₂)	36 - 39
C3a	153 - 156
C4	130 - 133
C5	125 - 128
C6	138 - 141
C7	158 - 161
C7a	133 - 136
4-CH ₃	18 - 21
7-OCH ₃	55 - 58

Experimental Protocol

This section outlines a standard procedure for acquiring the ^{13}C NMR spectrum of 7-Methoxy-4-methyl-1-indanone.

1. Sample Preparation:

- Weigh approximately 20-30 mg of 7-Methoxy-4-methyl-1-indanone.
- Dissolve the sample in approximately 0.6-0.7 mL of deuterated chloroform (CDCl_3) or another suitable deuterated solvent.

- Add a small amount of tetramethylsilane (TMS) as an internal standard (0 ppm).
- Transfer the solution to a 5 mm NMR tube.

2. NMR Instrument Parameters:

The following parameters are recommended for a 400 MHz NMR spectrometer. Instrument-specific adjustments may be necessary.

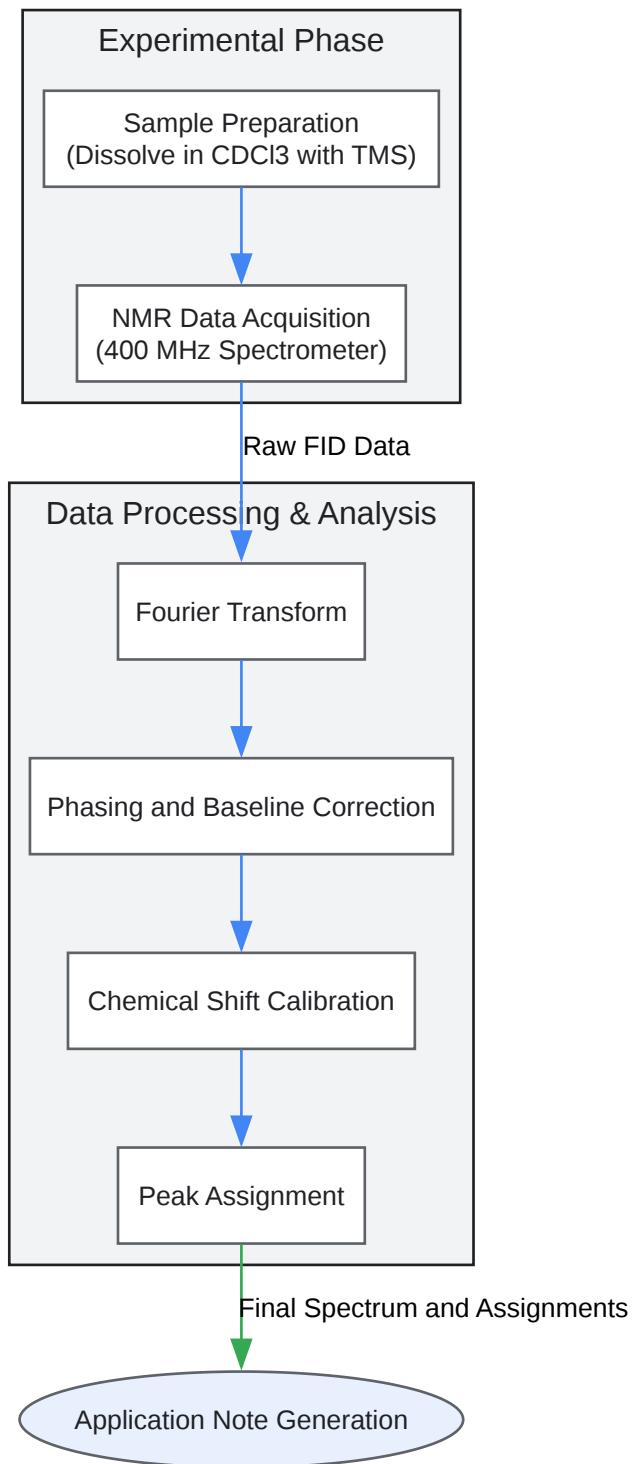
Parameter	Recommended Value
Spectrometer Frequency	100 MHz for ^{13}C
Solvent	CDCl_3
Temperature	298 K (25 °C)
Pulse Program	Standard proton-decoupled ^{13}C experiment (e.g., zgpg30)
Acquisition Time	1.0 - 2.0 seconds
Relaxation Delay	2.0 - 5.0 seconds
Number of Scans	1024 or higher (for good signal-to-noise)
Spectral Width	0 - 220 ppm

3. Data Processing:

- Apply a Fourier transform to the acquired Free Induction Decay (FID).
- Phase correct the resulting spectrum.
- Perform baseline correction.
- Calibrate the spectrum by setting the TMS signal to 0.0 ppm or the solvent residual peak to its known chemical shift (e.g., CDCl_3 at 77.16 ppm).
- Integrate the peaks if quantitative analysis is required.

Experimental Workflow

The logical flow of the experimental and data analysis process is illustrated in the diagram below.



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Caption: Workflow for ^{13}C NMR analysis of 7-Methoxy-4-methyl-1-indanone.

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